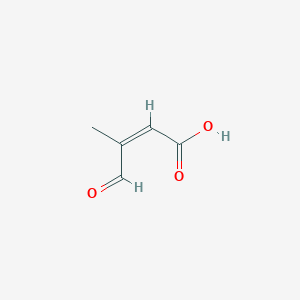

(Z)-3-methyl-4-oxobut-2-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.10 g/mol |

IUPAC Name |

(Z)-3-methyl-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H6O3/c1-4(3-6)2-5(7)8/h2-3H,1H3,(H,7,8)/b4-2- |

InChI Key |

VXAWORVMCLXEKH-RQOWECAXSA-N |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=O |

Canonical SMILES |

CC(=CC(=O)O)C=O |

Origin of Product |

United States |

Synthesis Methodologies for Z 3 Methyl 4 Oxobut 2 Enoic Acid and Analogues

Direct Synthesis Approaches to (Z)-3-methyl-4-oxobut-2-enoic acid

The final step in producing (Z)-3-methyl-4-oxobut-2-enoic acid often involves the transformation of a precursor molecule. Key methods include the hydrolysis of its corresponding ester and the oxidation of suitable cyclic or acyclic compounds.

The conversion of Methyl (E)-3-methyl-4-oxobut-2-enoate to (Z)-3-methyl-4-oxobut-2-enoic acid is achieved through ester hydrolysis. This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This method involves heating the ester under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. The reaction is a reversible equilibrium, meaning an excess of water is required to drive the reaction toward the products—the carboxylic acid and methanol.

Base-Catalyzed Hydrolysis (Saponification) : A more common and often preferred method is to heat the ester with a dilute alkali solution, like sodium hydroxide. This reaction is irreversible and produces the salt of the carboxylic acid (e.g., sodium 3-methyl-4-oxobut-2-enoate) and methanol. To obtain the final free acid, the resulting salt solution must be acidified with a strong acid. This method benefits from a lack of reversibility and often simpler product separation.

While direct oxidation pathways to (Z)-3-methyl-4-oxobut-2-enoic acid are not extensively detailed in specific literature, analogous syntheses suggest plausible routes. The oxidation of furan derivatives is a known method for producing related compounds like maleic acid and maleic anhydride. d-nb.info For instance, the vapor-phase oxidation of furan over metal-containing catalysts can yield maleic anhydride with high selectivity. d-nb.info

This suggests a potential pathway for synthesizing the target acid could involve the controlled oxidation of a substituted furan precursor, such as 3-methylfuran or a derivative thereof. Oxidizing agents like potassium permanganate (B83412) (KMnO₄) or catalytic systems involving vanadium oxides could potentially cleave the furan ring at a specific position to form the desired dicarbonyl structure of (Z)-3-methyl-4-oxobut-2-enoic acid.

Synthesis of Methyl (E)-3-methyl-4-oxobut-2-enoate and Related Esters

The ester Methyl (E)-3-methyl-4-oxobut-2-enoate serves as a crucial intermediate. Its synthesis can be approached through several distinct methods.

Fischer-Speier esterification is the standard method for converting a carboxylic acid into its corresponding ester. In this process, (Z)-3-methyl-4-oxobut-2-enoic acid would be heated with an alcohol (such as methanol to produce the methyl ester) in the presence of a strong acid catalyst, like sulfuric acid. This is a reversible reaction, and the removal of water as it forms is necessary to drive the equilibrium towards the formation of the ester product.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The aldol (B89426) condensation between a ketone and glyoxylic acid under microwave irradiation is an effective method for producing 4-oxo-2-butenoic acid derivatives. semanticscholar.orgnih.gov This methodology can be adapted to synthesize the target 3-methyl substituted structure.

The synthesis would involve the condensation of a glyoxylic acid ester (methyl glyoxylate) with propanal. The use of propanal instead of a methyl ketone is crucial for introducing the required methyl group at the C3 position of the butenoic acid backbone. Research has identified two effective sets of conditions for similar microwave-assisted aldol condensations: one using tosic acid for aromatic substrates and another employing pyrrolidine (B122466) and acetic acid for aliphatic substrates. semanticscholar.orgresearchgate.net These conditions provide the desired products in good to excellent yields and can be scaled up effectively. nih.gov

| Substrate Type | Catalyst/Promoter | Typical Temperature | Typical Time | Reported Yields |

|---|---|---|---|---|

| Aromatic Ketones | Tosic Acid (p-TsOH) | 150°C | 30 min | 45-94% |

| Aliphatic Ketones | Pyrrolidine / Acetic Acid | 120°C | 30 min | 50-91% |

Methyl vinyl glycolate (B3277807) (MVG), also known as methyl 2-hydroxybut-3-enoate, is a bio-based platform chemical. dtu.dkdtu.dk Its oxidation has been investigated as a route to functionalized four-carbon molecules. However, the oxidation of MVG using reagents like the Dess-Martin periodinane yields Methyl 2-oxobut-3-enoate. dtu.dkdtu.dk This product is an isomer of the target compound but differs in the placement of the methyl group and the carbonyl functions.

To produce Methyl (E)-3-methyl-4-oxobut-2-enoate via an oxidation pathway starting from a similar precursor, one would need to use a substituted analogue, specifically methyl 2-hydroxy-3-methylbut-3-enoate. The oxidation of this specific precursor would be expected to yield the desired arrangement of functional groups found in Methyl (E)-3-methyl-4-oxobut-2-enoate.

Stereoselective Synthesis of 4-Oxobut-2-enoic Acid Scaffolds

The stereochemical configuration of 4-oxobut-2-enoic acid scaffolds plays a crucial role in their biological activity and chemical reactivity. Consequently, the development of stereoselective synthetic methods is a key focus. These methods aim to control both the geometry of the carbon-carbon double bond (E/Z isomerism) and the chirality of any stereocenters within the molecule.

Achieving control over the E/Z isomerism of the alkene in 4-oxobut-2-enoic acid derivatives is critical for accessing specific isomers like (Z)-3-methyl-4-oxobut-2-enoic acid. The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds with defined stereochemistry. The geometry of the resulting alkene is highly dependent on the nature of the phosphorus ylide employed.

Generally, non-stabilized ylides, which typically have alkyl substituents on the carbanionic center, react under kinetic control to predominantly form (Z)-alkenes. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This is attributed to the early, sterically demanding transition state of the reaction between the ylide and the aldehyde or ketone. Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, react under thermodynamic control to give the more stable (E)-alkene as the major product. organic-chemistry.orgmasterorganicchemistry.com Therefore, for the synthesis of (Z)-3-methyl-4-oxobut-2-enoic acid, a Wittig reaction employing a non-stabilized ylide would be the preferred approach.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate esters, also offers excellent control over alkene stereochemistry and often provides higher yields of (E)-alkenes. masterorganicchemistry.com However, specific conditions and reagents can be tuned to favor the (Z)-isomer.

Below is a table summarizing the general outcomes of the Wittig reaction based on the ylide type.

| Ylide Type | R Group on Ylide | Reactivity | Predominant Alkene Isomer |

| Non-stabilized | Alkyl | High | (Z) |

| Stabilized | Electron-withdrawing (e.g., -COOR, -CN) | Low | (E) |

Recent advancements have also explored catalyst-controlled methods for stereodivergent synthesis, allowing for the selective formation of either the (E) or (Z) isomer from the same starting materials by simply changing the catalyst. nih.gov For instance, nickel-catalyzed cascade reactions have been reported for the synthesis of all-carbon tetra-substituted alkenes with exclusive Z-selectivity. rsc.org

The synthesis of chiral 4-oxobut-2-enoic acid scaffolds with specific diastereomeric and enantiomeric purity is essential for many applications, particularly in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. pressbooks.pub

A common strategy involves the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, favoring the formation of one enantiomer over the other. pressbooks.pub For example, organocatalysis has been successfully applied to the enantioselective conjugate addition of nucleophiles to α,β-unsaturated ketones. researchgate.net Similarly, chiral Lewis acid-catalyzed Diels-Alder reactions can be used to construct complex cyclic systems with high enantioselectivity. chemrxiv.org

The Sharpless asymmetric epoxidation is a well-known example of an enantioselective reaction that can be applied to allylic alcohols, which could be precursors to chiral 4-oxobut-2-enoic acid derivatives. pressbooks.pub This reaction uses a titanium tetraisopropoxide catalyst in the presence of diethyl tartrate (DET) as a chiral ligand to achieve high enantiomeric excess. pressbooks.pub

Diastereoselective synthesis focuses on controlling the formation of diastereomers in molecules with multiple stereocenters. This can be achieved through various methods, including substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction.

The development of stereodivergent enzyme cascades is another promising approach, allowing for the conversion of a racemic starting material into either the (S)- or (R)-enantiomer of the product by selecting the appropriate enzymes. nih.gov

Derivatization from Ring-Opening Reactions of Anhydrides

Cyclic anhydrides, such as itaconic anhydride and maleimide derivatives, are versatile starting materials for the synthesis of (Z)-3-methyl-4-oxobut-2-enoic acid and its analogues. The ring-opening of these anhydrides with various nucleophiles provides a straightforward route to functionalized carboxylic acids.

The reaction of itaconic anhydride with aryl amines typically proceeds in a two-step manner to yield N-arylitaconimides. The first step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an N-arylitaconamic acid intermediate. researchgate.net Subsequent dehydration, often achieved by heating in the presence of a dehydrating agent like acetic anhydride, results in the cyclization to the corresponding N-arylitaconimide. researchgate.net

Aryl itaconic acids can also be synthesized from the Wittig olefination of (triphenylphosphoranylidene)succinic anhydride, which is prepared from triphenylphosphine and maleic anhydride. mdpi.com The anhydride is first ring-opened with an alcohol, and the resulting phosphorane is then reacted with an aryl aldehyde, followed by hydrolysis to yield the aryl itaconic acid. mdpi.com The Stobbe condensation is another classical method for preparing aryl itaconic acids. mdpi.com

The methyl group in (Z)-3-methyl-4-oxobut-2-enoic acid can be introduced by using citraconic anhydride (also known as methylmaleic anhydride) as the starting material. chemicalbook.comnih.govsigmaaldrich.com The reaction of citraconic anhydride with an amine would lead to the corresponding N-substituted citraconamic acid, which bears the desired 3-methyl substituent.

N-substituted maleimides are important compounds that can serve as precursors to 4-oxobut-2-enoic acid derivatives. The synthesis of N-arylmaleimides is commonly achieved by the condensation of maleic anhydride with primary aryl amines. srce.hriosrjournals.org This reaction first forms an N-arylmaleamic acid, which is then cyclized to the maleimide. srce.hriosrjournals.org

The ring-opening of these N-arylmaleimides can be accomplished under specific reaction conditions to generate N-aryl-4-oxobut-2-enoic acids. This approach provides a viable route to analogues of the target compound where the terminal carboxylic acid is replaced by an N-aryl amide. Atroposelective synthesis of N-aryl maleimides has also been achieved using N-heterocyclic carbene (NHC) catalysis, allowing for the preparation of axially chiral maleimides. nih.gov

Industrial Scale-Up and Process Optimization for 4-Oxobut-2-enoic Acid Production

The industrial production of (Z)-3-methyl-4-oxobut-2-enoic acid and its analogues requires scalable and cost-effective synthetic processes. While specific industrial processes for this compound are not widely documented, insights can be drawn from the large-scale production of structurally related platform chemicals, such as itaconic acid. Itaconic acid is considered one of the top value-added chemicals from biomass and its production has been extensively studied and optimized. mdpi.comresearchgate.net

Fermentative production is the primary method for industrial-scale synthesis of itaconic acid. frontiersin.org The fungus Aspergillus terreus is the most commonly used microorganism for this purpose, capable of producing high titers of itaconic acid from various carbohydrate feedstocks. news-medical.net

Process optimization for fermentative production involves several key aspects:

Strain Improvement: Metabolic engineering and classical mutagenesis are employed to enhance the productivity of the microbial strains. mdpi.comresearchgate.net

Substrate Utilization: While glucose is an efficient carbon source, research is focused on utilizing less expensive and more sustainable lignocellulosic biomass. mdpi.com

Fermentation Conditions: Optimization of parameters such as pH, temperature, oxygen supply, and nutrient composition is crucial for maximizing yield and productivity. frontiersin.org

Downstream Processing: The recovery and purification of the product from the fermentation broth is a significant cost factor. Common methods include filtration, crystallization, precipitation, and liquid-liquid extraction. news-medical.net

The table below summarizes key parameters in the fermentative production of itaconic acid.

| Parameter | Description |

| Microorganism | Aspergillus terreus is the most prolific producer. news-medical.net |

| Substrates | Glucose, sucrose, and increasingly, lignocellulosic materials. mdpi.com |

| Product Titer | Titers exceeding 80 g/L have been achieved in glucose fermentations. frontiersin.org |

| Biosynthetic Pathway | Itaconic acid is produced from the citric acid cycle intermediate, cis-aconitate. news-medical.net |

| Purification | Primarily through crystallization, with typical recovery yields around 80%. news-medical.net |

These strategies for process optimization in itaconic acid production can serve as a valuable blueprint for developing industrial-scale manufacturing processes for (Z)-3-methyl-4-oxobut-2-enoic acid and its derivatives, particularly if biosynthetic routes are developed. For chemical synthesis routes, process optimization would focus on reaction efficiency, catalyst recycling, solvent selection, and purification methods to ensure a sustainable and economically viable process. google.com

Application of Continuous Flow Reactors

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and greater scalability and reproducibility. zenodo.org The application of this technology is particularly relevant for the synthesis of complex carbonyl compounds, including β-keto esters and related ketones.

Research into the multi-step continuous flow synthesis of β/γ-substituted ketones has demonstrated the potential of this approach. zenodo.org One such process involves an initial photocatalyzed acylation followed by subsequent in-flow reactions to build molecular complexity. zenodo.org For instance, a three-step sequence can yield various ketones in moderate to good yields, highlighting the modularity and efficiency of flow systems. zenodo.org

A notable development is the continuous-flow synthesis of β-ketoesters via the Roskamp reaction, which involves the reaction of aldehydes with diazoesters in the presence of a heterogeneous catalyst. researchgate.net This method has been successfully demonstrated with a range of aromatic and aliphatic aldehydes, providing the desired products in good to excellent yields. researchgate.net The robustness of the catalyst allows for prolonged operational times without significant loss of activity. researchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Roskamp Reaction | Aldehydes, Diazoesters | Sn-MCM-41 | β-ketoesters | 73-89% | researchgate.net |

| Photocatalyzed Acylation/Michael Addition | Aldehyde, Phenyl vinyl sulfone, Indole | TBADT, Amberlyst-15 | β-(3-indolyl)ketones | 25-30% (overall) | zenodo.org |

Use of Acid Catalysts and Ion-Exchange Resins

Acid catalysts, both homogeneous and heterogeneous, are fundamental in organic synthesis for promoting reactions such as esterification, condensation, and cyclization. nptel.ac.in Heterogeneous catalysts, particularly ion-exchange resins, offer the added benefits of simplified product purification, catalyst recyclability, and the potential for use in continuous flow systems. uci.edusigmaaldrich.comsamcotech.comexcedr.com

Ion-exchange resins are insoluble polymeric materials containing acidic functional groups, such as sulfonic acid, which can effectively catalyze a variety of chemical transformations. sigmaaldrich.comexcedr.com These solid acids can replace conventional mineral acids, thereby reducing corrosive waste streams and simplifying reaction work-ups. nptel.ac.in

In the context of synthesizing molecules structurally related to (Z)-3-methyl-4-oxobut-2-enoic acid, acid catalysis plays a crucial role in condensation reactions. For example, the acid-catalyzed aldol condensation is a classic method for forming α,β-unsaturated ketones. libretexts.orgjove.com This reaction proceeds through an enol intermediate, which then attacks a protonated carbonyl group, followed by dehydration to yield the conjugated system. libretexts.orgjove.com

A practical example of the integration of ion-exchange resins in a multi-step synthesis is the preparation of β-(3-indolyl)ketones. zenodo.org In this process, an acid catalyst, Amberlyst-15, is used in a packed-bed reactor to facilitate the final Michael addition step under acidic conditions, which are incompatible with the preceding basic elimination step. zenodo.org This demonstrates the utility of solid-supported reagents in creating streamlined, multi-step flow processes. zenodo.org The Claisen condensation, another fundamental reaction for the formation of β-ketoesters, can be promoted by a base, but subsequent workup with acid is required to yield the final product. jove.com

| Catalyst Type | Reaction | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Ion-Exchange Resin (Amberlyst-15) | Michael Addition | Vinyl ketone, Indole | β-(3-indolyl)ketones | zenodo.org |

| Protic Acid | Aldol Condensation (Dehydration) | β-hydroxy ketone | α,β-unsaturated ketone | libretexts.orgjove.com |

Reactivity and Mechanistic Investigations of Z 3 Methyl 4 Oxobut 2 Enoic Acid Derivatives

Electrophilic Nature and Nucleophilic Addition Reactions

The arrangement of double bonds and carbonyl groups in (Z)-3-methyl-4-oxobut-2-enoic acid creates distinct electrophilic centers. The carbonyl carbon of the ketone and the carboxylic acid are electrophilic, but the conjugation of the C=C double bond with the C=O group extends the electrophilicity to the β-carbon. This electronic delocalization is key to understanding its reactivity profile, especially in addition reactions.

The α,β-unsaturated carbonyl system in (Z)-3-methyl-4-oxobut-2-enoic acid is a classic Michael acceptor. organic-chemistry.orgwikipedia.org Due to resonance, the β-carbon (C3) bears a partial positive charge, making it susceptible to attack by nucleophiles. This reaction, known as conjugate addition or 1,4-addition, is a thermodynamically controlled process favored by weaker, "soft" nucleophiles. masterorganicchemistry.com The mechanism involves the nucleophile attacking the β-carbon, which causes a shift of electrons to form an enolate intermediate. youtube.com This enolate is then protonated to yield the final addition product. masterorganicchemistry.com The primary driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond. masterorganicchemistry.com

The Michael addition is a widely utilized method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org A variety of nucleophiles can be employed to react with α,β-unsaturated acceptors like (Z)-3-methyl-4-oxobut-2-enoic acid. wikipedia.orgmasterorganicchemistry.com

Nitrogen Nucleophiles: Amines are effective nucleophiles for Michael additions. youtube.com Primary and secondary amines can add to the β-carbon to form β-amino acid derivatives.

Sulfur Nucleophiles: Thiols are excellent "soft" nucleophiles and readily undergo conjugate addition to α,β-unsaturated carbonyls to produce β-thioether compounds.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are classic Michael donors. organic-chemistry.org Organocuprates also preferentially perform 1,4-addition. masterorganicchemistry.com These reactions are fundamental in synthesis for constructing more complex carbon skeletons.

The table below illustrates the expected products from the Michael addition of various nucleophiles to (Z)-3-methyl-4-oxobut-2-enoic acid.

| Nucleophile Type | Example Nucleophile | Generic Structure of Adduct |

| Nitrogen | R₂NH (e.g., Diethylamine) | 3-(Dialkylamino)-3-methyl-4-oxobutanoic acid |

| Sulfur | RSH (e.g., Thiophenol) | 3-methyl-4-oxo-3-(phenylthio)butanoic acid |

| Carbon | CH₂(CO₂Et)₂ (Diethyl malonate) | 3-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-3-methyl-4-oxobutanoic acid |

Oxidation and Reduction Reactions

The presence of both a ketone and a carboxylic acid group allows for selective or complete oxidation and reduction, depending on the reagents and conditions employed.

The ketone group at C4 is resistant to oxidation under standard conditions. However, the molecule as a whole could potentially undergo oxidative cleavage of the double bond using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would break the carbon skeleton. Specific oxidation of the ketone is not a typical reaction pathway.

The reduction of (Z)-3-methyl-4-oxobut-2-enoic acid can target the ketone, the carboxylic acid, and the carbon-carbon double bond. The selectivity of the reduction depends heavily on the choice of reducing agent.

Selective Ketone Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone at C4 to a secondary alcohol, typically without affecting the more resistant carboxylic acid or the C=C double bond.

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the carboxylic acid to their corresponding alcohols. youtube.com This would result in a diol.

Reduction of the Alkene: Catalytic hydrogenation (e.g., H₂ over Pd/C) would typically reduce the carbon-carbon double bond, and under more forcing conditions, may also reduce the ketone.

The following table summarizes the expected outcomes of various reduction reactions.

| Reagent | Functional Group(s) Reduced | Expected Product |

| Sodium Borohydride (NaBH₄) | Ketone | (Z)-4-hydroxy-3-methylbut-2-enoic acid |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | Ketone and Carboxylic Acid | (Z)-3-methylbut-2-ene-1,4-diol |

| Catalytic Hydrogenation (H₂/Pd/C) | C=C double bond | 3-methyl-4-oxobutanoic acid |

Substitution Reactions Involving Ester and Other Functional Groups

The carboxylic acid moiety is the primary site for nucleophilic acyl substitution reactions. These reactions are fundamental for converting the acid into other functional groups, such as esters, amides, or acyl chlorides. For these reactions to occur, the hydroxyl group of the carboxylic acid is typically converted into a better leaving group.

One of the most common transformations is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst to form an ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride can then readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. For derivatives of (Z)-3-methyl-4-oxobut-2-enoic acid, the electron-deficient carbon-carbon double bond serves as an excellent reaction partner, or dipolarophile, in various cycloaddition processes.

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides)

One of the most important classes of cycloadditions involving this substrate is the 1,3-dipolar cycloaddition. chesci.com In this reaction, a 1,3-dipole, such as a nitrile oxide (R-C≡N⁺-O⁻), reacts with the alkene (dipolarophile) of the oxobutenoic acid derivative in a concerted, pericyclic fashion to form a five-membered heterocyclic ring. chesci.comwikipedia.org

Regioselectivity and Stereochemistry in Cycloaddition Products

The orientation and stereochemical outcome of 1,3-dipolar cycloadditions are critical aspects that determine the structure of the final product. These reactions are known to be highly stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. wikipedia.org Since the parent compound is a (Z)-alkene, the resulting substituents on the newly formed isoxazoline ring will have a syn relationship.

Regioselectivity, which dictates which end of the dipole connects to which end of the double bond, is primarily governed by electronic factors, as described by frontier molecular orbital (FMO) theory. chesci.comwikipedia.org The double bond in (Z)-3-methyl-4-oxobut-2-enoic acid derivatives is electron-deficient due to the electron-withdrawing effects of the adjacent carbonyl and carboxyl groups. In reactions with typical nitrile oxides, the interaction is usually controlled by the energy gap between the highest occupied molecular orbital of the dipole (HOMOdipole) and the lowest unoccupied molecular orbital of the dipolarophile (LUMOdipolarophile).

This generally leads to the formation of a specific regioisomer where the oxygen atom of the nitrile oxide becomes attached to the carbon atom of the double bond that is more capable of stabilizing a partial positive charge in the transition state. For this substrate, the C3 position (bearing the methyl group) is attacked by the oxygen of the nitrile oxide, while the C2 position is attacked by the carbon of the nitrile oxide. This typically results in the predominant formation of 5-substituted isoxazolines. chesci.com Steric hindrance between the substituents on the dipole and the dipolarophile can also influence the regiochemical outcome. wikipedia.org

| Reactants | Predicted Major Product | Key Controlling Factors | Stereochemical Outcome |

|---|---|---|---|

| (Z)-3-methyl-4-oxobut-2-enoic acid ester + Benzonitrile Oxide | Ethyl 4-formyl-4-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylate | Electronic (FMO Theory), Steric Hindrance | Syn configuration retained from (Z)-alkene |

Ring-Opening and Cyclization Pathways

In addition to participating in intermolecular reactions, derivatives of (Z)-3-methyl-4-oxobut-2-enoic acid can undergo intramolecular transformations to form various cyclic structures, including maleimides and furanones.

Regioselective Interconversion of Isomeric Amino-Oxobutenoic Acids

Detailed research findings on the specific regioselective interconversion of isomeric amino-oxobutenoic acids derived from (Z)-3-methyl-4-oxobut-2-enoic acid were not available in the surveyed literature. This process would likely involve the isomerization of an enamine or related nitrogen-containing derivative, potentially influenced by catalysts or solvent conditions to favor a particular constitutional isomer.

Cyclization to Maleimides and Furanones

Maleimides: Maleimides are an important class of heterocycles used in chemical biology and materials science. arkat-usa.orgresearchgate.net The synthesis of a substituted maleimide from an oxobutenoic acid framework can be envisioned through a derivative such as an N-substituted (Z)-4-amino-3-methyl-4-oxobut-2-enoic acid. This precursor, which is a type of maleamic acid, can undergo intramolecular cyclization via dehydration. arkat-usa.orgarkat-usa.org The reaction is typically promoted by a dehydrating agent, often in the presence of an acid catalyst, which facilitates the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by the elimination of a water molecule to form the stable five-membered maleimide ring.

Furanones: The 4-oxobutanoic acid core structure is a suitable precursor for the synthesis of furanone rings. Research has demonstrated that derivatives of 2,4-dioxobutanoic acids can undergo intramolecular cyclization to yield furanone structures. researchgate.net For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which share the same core skeleton, cyclize in the presence of an anhydride like propionic anhydride. researchgate.net In this transformation, the enol form of the C4-keto group is likely attacked by an oxygen atom from the carboxylate or a related nucleophilic group at C1, leading to the formation of a substituted 3-hydrazonofuran-2(3H)-one. This demonstrates a viable pathway for converting the open-chain oxobutenoic acid structure into a furanone-based heterocycle.

| Precursor Type | Target Heterocycle | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| N-Substituted 4-Amino-3-methyl-4-oxobut-2-enoic Acid | Substituted Maleimide | Acid catalyst, Dehydrating agent (e.g., Ac₂O) | arkat-usa.orgarkat-usa.org |

| Substituted 2-Hydrazono-4-oxobutanoic Acid | Substituted Furanone | Propionic anhydride | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Z 3 Methyl 4 Oxobut 2 Enoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, providing clues to the functional groups present.

For (Z)-3-methyl-4-oxobut-2-enoic acid, the expected ¹H-NMR spectrum would feature distinct signals for the methyl, vinylic, and aldehydic protons. The vinylic proton's chemical shift is particularly indicative of the double bond's geometry. The aldehydic proton is expected to resonate at a significantly downfield position (typically 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The methyl group protons would appear further upfield.

In the ¹³C-NMR spectrum, distinct signals would be observed for the carboxylic acid carbon, the two olefinic carbons (C2 and C3), the aldehydic carbonyl carbon (C4), and the methyl carbon. The chemical shifts of the carbonyl carbons (acid and aldehyde) are the most downfield, while the methyl carbon is the most upfield. The stereochemistry of the double bond influences the chemical shifts of the substituent carbons. For example, in related but-2-enoate systems, the methyl group carbon in a Z-configuration often appears at a different chemical shift compared to its E-isomer. rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for (Z)-3-methyl-4-oxobut-2-enoic acid Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10-13 | ~168 |

| =CH- | 6.0-6.5 | ~115-125 |

| -C(CH₃)= | - | ~150-160 |

| -CHO | 9.5-10.5 | ~190 |

| -CH₃ | 2.0-2.5 | ~20 |

2D-NMR Techniques for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For (Z)-3-methyl-4-oxobut-2-enoic acid, a COSY spectrum would show a correlation between the vinylic proton (=CH-) and the aldehydic proton (-CHO), confirming their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., connecting the vinylic proton signal to the vinylic carbon signal).

Molecules with single bonds can exist in different spatial arrangements called rotamers or conformational isomers, which can interconvert through bond rotation. In (Z)-3-methyl-4-oxobut-2-enoic acid, rotation around the C2-C3 single bond and the C3-C(aldehyde) bond could lead to different rotameric forms.

If the energy barrier to rotation is high enough and the rate of interconversion is slow on the NMR timescale, separate signals for each rotamer might be observed. More commonly, if the rotation is fast, an averaged signal is seen. If the rate of interconversion is intermediate, the NMR signals may become broad, a phenomenon known as coalescence. Variable temperature (VT) NMR studies can be used to investigate these dynamic processes, providing insights into the conformational flexibility and the energy barriers between different rotamers.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For a compound like (Z)-3-methyl-4-oxobut-2-enoic acid, which is a polar organic acid, reversed-phase HPLC would be a suitable separation method. nih.gov

The sample is first injected into the LC system, where it is separated from other components in a mixture. The eluent from the LC column is then introduced into the mass spectrometer. Using an ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer then measures the m/z of this ion, confirming the molecular weight of the compound (114.10 g/mol ). nih.gov Tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to fragmentation, yielding structurally informative fragment ions.

Table 2: Expected Mass Spectrometry Data for (Z)-3-methyl-4-oxobut-2-enoic acid

| Technique | Ion Mode | Expected Ion (m/z) | Information Provided |

| LC-MS (ESI) | Negative | 113.0244 ([M-H]⁻) | Molecular Weight Confirmation |

| LC-MS (ESI) | Positive | 115.0390 ([M+H]⁺) | Molecular Weight Confirmation |

| LC-MS/MS | Negative | Fragments from m/z 113 | Structural Fragments (e.g., loss of H₂O, CO₂) |

Ultra-Performance Liquid Chromatography (UPLC) coupled MS

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller sub-2 µm particles. This results in significantly improved performance compared to traditional HPLC. nih.gov

The key advantages of using UPLC-MS for the analysis of (Z)-3-methyl-4-oxobut-2-enoic acid and its analogues include:

Higher Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of closely related compounds, such as geometric isomers or impurities. researchgate.net

Increased Sensitivity: The narrower peaks lead to a greater signal-to-noise ratio, which enhances detection sensitivity and allows for the analysis of lower concentration samples. nih.gov

Faster Analysis Times: The high pressures used in UPLC allow for higher flow rates, significantly reducing the time required for a separation without sacrificing resolution. nih.gov

These features make UPLC-MS an exceptionally powerful tool for metabolic profiling, purity assessment, and the detailed characterization of complex chemical samples containing oxobutenoic acid derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass. For (Z)-3-methyl-4-oxobut-2-enoic acid, with a molecular formula of C₅H₆O₃, the theoretical exact mass can be calculated.

Based on computational data, the predicted exact mass of (Z)-3-methyl-4-oxobut-2-enoic acid is 114.031694049 Da. nih.govnih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that closely corresponds to this theoretical prediction, typically within a few parts per million (ppm), thereby confirming its elemental composition. In a typical analysis, the molecule would be ionized, for instance by electrospray ionization (ESI), and the resulting molecular ion's m/z would be measured with high accuracy.

Table 1: Computed Mass Properties of (Z)-3-methyl-4-oxobut-2-enoic acid

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | nih.gov |

| Molecular Weight | 114.10 g/mol | nih.govnih.gov |

| Exact Mass | 114.031694049 Da | nih.govnih.gov |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For (Z)-3-methyl-4-oxobut-2-enoic acid, several characteristic absorption bands are expected.

The presence of a carboxylic acid group would be indicated by a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. youtube.comyoutube.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band around 1710-1760 cm⁻¹. youtube.com

The molecule also contains an α,β-unsaturated ketone. The carbonyl group of this ketone will also give rise to a strong C=O stretching band. Due to conjugation with the carbon-carbon double bond, this absorption is typically shifted to a lower wavenumber, appearing in the region of 1685-1666 cm⁻¹. orgchemboulder.com The C=C double bond stretch is expected to be observed in the 1650-1600 cm⁻¹ region. Finally, the C-H stretching vibrations of the methyl group and the vinyl hydrogen would appear around 3000-2850 cm⁻¹.

In a study of the analogue, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, characteristic IR bands were observed at 1670 cm⁻¹ and 1626 cm⁻¹, attributed to the C=O stretching vibrations, and in the range of 2975–2855 cm⁻¹ for aliphatic C-H stretching. nih.gov

Table 2: Predicted and Analogous IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretch |

| Carboxylic Acid C=O | 1710-1760 | Stretch |

| α,β-Unsaturated Ketone C=O | 1685-1666 | Stretch |

| C=C | 1650-1600 | Stretch |

| C-H | 3000-2850 | Stretch |

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. While specific crystallographic data for (Z)-3-methyl-4-oxobut-2-enoic acid is not publicly available, a detailed analysis of the analogue, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, provides significant insights into the likely structural features. nih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of the analogue is dominated by a network of intermolecular hydrogen bonds. nih.gov Specifically, O—H···N hydrogen bonds link the molecules into supramolecular ribbons. nih.gov For (Z)-3-methyl-4-oxobut-2-enoic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that in the solid state, molecules of (Z)-3-methyl-4-oxobut-2-enoic acid would form dimers through hydrogen bonding between their carboxylic acid groups, a common motif for carboxylic acids. These dimers could then be further linked into chains or sheets through other weaker interactions.

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes

The carboxylic acid and ketone functionalities of (Z)-3-methyl-4-oxobut-2-enoic acid make it a potential ligand for the formation of metal complexes. The spectroscopic properties of such complexes would provide valuable information about their electronic structure and bonding.

Electronic Absorption Spectroscopy: The electronic absorption spectra of transition metal complexes are characterized by absorptions arising from d-d transitions and charge-transfer transitions. uomustansiriyah.edu.iqfiveable.me The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically weak and appear in the visible region of the spectrum. uomustansiriyah.edu.iq Their energy is sensitive to the geometry of the complex and the nature of the ligands. fiveable.me Charge-transfer transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are generally much more intense and often occur in the ultraviolet region. uomustansiriyah.edu.iq For a metal complex of (Z)-3-methyl-4-oxobut-2-enoic acid, the electronic spectrum would be expected to display bands characteristic of the specific metal ion and its coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that is sensitive to species with unpaired electrons, such as many transition metal complexes. researchgate.netillinois.eduiitb.ac.in The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are in turn related to the electronic structure of the metal ion and its interaction with the surrounding ligands. illinois.eduiitb.ac.in For a paramagnetic metal complex of (Z)-3-methyl-4-oxobut-2-enoic acid, EPR spectroscopy could be used to determine the oxidation state and coordination environment of the metal center. The carboxylate group can coordinate to metal ions in various ways, influencing the electronic properties and thus the EPR parameters of the resulting complex. researchgate.net

Computational Chemistry and Theoretical Modeling of Z 3 Methyl 4 Oxobut 2 Enoic Acid

Quantum Chemical Calculations (e.g., DFT methods)

Detailed quantum chemical calculations using methods such as Density Functional Theory (DFT) are a cornerstone of modern computational chemistry. These calculations provide fundamental insights into the electronic properties of a molecule. However, specific studies applying these methods to (Z)-3-methyl-4-oxobut-2-enoic acid are not available.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For (Z)-3-methyl-4-oxobut-2-enoic acid, specific values for HOMO and LUMO energies and the corresponding energy gap derived from dedicated computational studies are not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. An MEP map for (Z)-3-methyl-4-oxobut-2-enoic acid would reveal regions of negative potential, likely around the oxygen atoms of the carboxyl and formyl groups, and regions of positive potential. However, no published research provides a specific MEP map for this compound.

Reaction Mechanism Predictions and Energetics

The theoretical investigation of reaction mechanisms provides a molecular-level understanding of chemical transformations. This includes the identification of transition states and the calculation of activation energies. Such studies for (Z)-3-methyl-4-oxobut-2-enoic acid have not been reported.

Analysis of Transition States and Reaction Pathways

Understanding the transition states and reaction pathways is fundamental to predicting the feasibility and outcome of a chemical reaction. For (Z)-3-methyl-4-oxobut-2-enoic acid, there is no available research detailing the computational analysis of its potential reaction pathways, such as cycloadditions, nucleophilic additions, or rearrangements, and their associated transition state structures.

Thermodynamic and Kinetic Studies (e.g., Hydrogen Atom Transfer, Sequential Proton Loss-Electron Transfer)

Thermodynamic and kinetic parameters, often calculated using computational methods, are essential for quantifying the favorability and rate of chemical reactions. Mechanisms like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPLET) are common in molecules with acidic protons and carbonyl groups. However, computational studies determining these parameters for (Z)-3-methyl-4-oxobut-2-enoic acid are absent from the literature.

Computational Rationalization of Substituent Effects

The study of substituent effects involves computationally analyzing how the replacement of one or more atoms or groups in a molecule influences its geometry, electronic structure, and reactivity. For (Z)-3-methyl-4-oxobut-2-enoic acid, this could involve replacing the methyl group with other alkyl groups or electron-withdrawing/donating groups and then recalculating the properties mentioned above. acs.org

Such an analysis would reveal trends in how different substituents affect, for example, the acidity of the carboxylic acid, the reactivity of the double bond, or the carbonyl groups. This is often rationalized by examining changes in the molecular electrostatic potential (MEP), orbital energies, and atomic charges. epstem.net As no such study has been published for this specific compound, a detailed rationalization is not possible.

Role of Z 3 Methyl 4 Oxobut 2 Enoic Acid As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The structural framework of (Z)-3-methyl-4-oxobut-2-enoic acid makes it an ideal starting point for constructing more intricate molecular architectures. A key transformation is its ability to serve as a precursor to heterocyclic compounds. For instance, it is chemically related to 5-hydroxy-4-methyl-2(5H)-furanone, indicating its potential for cyclization to form furanone rings, a common structural motif in many biologically active natural products.

While direct studies on the Diels-Alder reactions of (Z)-3-methyl-4-oxobut-2-enoic acid are not widely documented, the reactivity of the closely related scaffold, 2-oxobut-3-enoates, has been explored. These related compounds act as effective dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. This suggests that (Z)-3-methyl-4-oxobut-2-enoic acid could similarly be employed to create complex cyclic and polycyclic systems, which are foundational to many advanced organic molecules.

Precursor in Pharmaceutical Synthesis

The 4-oxobut-2-enoic acid core structure is a recognized pharmacophore, meaning it is a key structural component responsible for a molecule's biological activity. Various derivatives built upon this scaffold have been synthesized and investigated for their potent medicinal properties.

For example, a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their ester derivatives have been synthesized and identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is a target for the development of neuroprotective agents. Similarly, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be powerful inhibitors of human carbonic anhydrase I and II isoenzymes, which are implicated in various physiological processes.

Biological Activity of Related Oxobutenoic Acid Derivatives

| Derivative Class | Target Enzyme | Potential Therapeutic Area |

|---|---|---|

| 4-aryl-2-hydroxy-4-oxobut-2-enoic acids | Kynurenine-3-hydroxylase | Neuroprotection |

These examples underscore the value of the oxobutenoic acid skeleton as a template for designing new therapeutic agents. While these specific derivatives are not directly synthesized from (Z)-3-methyl-4-oxobut-2-enoic acid in the cited literature, the shared core structure highlights its potential as a starting material in pharmaceutical research and development.

While the oxobutenoic acid scaffold is valuable in pharmaceutical synthesis, a direct application of (Z)-3-methyl-4-oxobut-2-enoic acid as a precursor for drugs targeting metabolic disorders is not extensively documented in the available scientific literature.

The use of (Z)-3-methyl-4-oxobut-2-enoic acid as a specific intermediate in the synthesis of macrolactones or related natural products has not been detailed in the reviewed research.

Application in Material Science for Polymer Synthesis

In the field of material science, chemical intermediates are crucial for creating new polymers with desired properties. While direct polymerization of (Z)-3-methyl-4-oxobut-2-enoic acid is not widely reported, structurally similar molecules have been successfully integrated into polymer systems.

Research has shown that derivatives of maleic acid, which share a butenedioic acid backbone, can be used to create functionalized polymers. For example, (2z)-4-(methylanilino)-4-oxobut-2-enoic acid, formed from the reaction of p-toluidine (B81030) and maleic anhydride, is a monomer that can be used in polymer synthesis. In one instance, a related structure was used to create a poly(norbornene) based polymer. Additionally, certain derivatives have been investigated for their role in improving material properties, such as N-benzoyl-4-(N-maleimido)-phenylhydrazide, which was examined as a thermal stabilizer for poly (vinyl chloride) (PVC). These applications highlight the potential of the oxobutenoic acid scaffold in the design and synthesis of advanced materials and functional polymers.

Table of Mentioned Compounds

| Compound Name |

|---|

| (Z)-3-methyl-4-oxobut-2-enoic acid |

| 5-hydroxy-4-methyl-2(5H)-furanone |

| Methyl 2-oxobut-3-enoate |

| 4-aryl-2-hydroxy-4-oxobut-2-enoic acid |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid |

| Kynurenine-3-hydroxylase |

| Carbonic Anhydrase I |

| Carbonic Anhydrase II |

| N-benzoyl-4-(N-maleimido)-phenylhydrazide (BMPH) |

| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid |

| Mucor plumbeus |

| (2z)-4-(methylanilino)-4-oxobut-2-enoic acid |

| p-toluidine |

| Maleic anhydride |

Biochemical Interactions and Enzymatic Transformations of Z 3 Methyl 4 Oxobut 2 Enoic Acid

Molecular Recognition and Binding Mechanisms

The interaction of (Z)-3-methyl-4-oxobut-2-enoic acid with biological macromolecules is dictated by its distinct chemical features. These interactions can be non-covalent, involving recognition by specific binding pockets, or covalent, leading to the formation of stable adducts.

While direct studies on the specific molecular targets of (Z)-3-methyl-4-oxobut-2-enoic acid are not extensively documented, its structural motifs are common in molecules with defined biological activities. The α,β-unsaturated carbonyl moiety is a known feature in compounds that act as enzyme inhibitors. For instance, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase I and II, with inhibition constants in the low nanomolar range nih.gov. This suggests that the butenoic acid scaffold can be effectively recognized within the active sites of enzymes.

The recognition process likely involves a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The carboxylate group can form salt bridges with positively charged amino acid residues such as arginine and lysine, or hydrogen bonds with polar residues within a binding site. The methyl group can engage in hydrophobic interactions, further anchoring the molecule. The conjugated system may also participate in π-stacking interactions with aromatic amino acid residues.

A key feature of α,β-unsaturated carbonyl compounds is their electrophilic nature, which makes them susceptible to nucleophilic attack by amino acid side chains in proteins. This type of reaction, known as Michael addition, can lead to the formation of stable covalent adducts. The primary targets for such modifications are the nucleophilic side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (amino group). nih.govoup.com

The reactivity of (Z)-3-methyl-4-oxobut-2-enoic acid in forming covalent adducts is a critical aspect of its biochemical profile. The formation of these adducts can lead to the alteration of protein structure and function, which is a common mechanism for the biological activity of many α,β-unsaturated carbonyl-containing compounds. researchgate.net This covalent modification can result in enzyme inhibition, disruption of protein-protein interactions, or marking proteins for degradation. nih.gov

| Target Biomolecule | Type of Interaction | Potential Consequence |

| Enzymes (e.g., Carbonic Anhydrase) | Non-covalent binding in active site | Reversible enzyme inhibition |

| Proteins with reactive nucleophiles | Covalent adduct formation (Michael Addition) | Irreversible enzyme inhibition, altered protein function |

| Peptides (e.g., Glutathione) | Covalent adduct formation | Depletion of cellular antioxidants |

Enzymatic Substrate Recognition and Conversion

The structure of (Z)-3-methyl-4-oxobut-2-enoic acid makes it a plausible substrate for various enzymatic reactions, particularly those involving its carboxylic acid and unsaturated ketone functionalities.

While specific data on (Z)-3-methyl-4-oxobut-2-enoic acid is limited, related butanoic acid derivatives are known to undergo enzymatic transformations. Lipases, a class of hydrolases, are widely used in the enantioselective hydrolysis of esters of related compounds like 2-methylbutanoic acid. google.comresearchgate.netnih.gov This suggests that if (Z)-3-methyl-4-oxobut-2-enoic acid were to be esterified, it would likely be a substrate for enzymatic hydrolysis.

Furthermore, the α,β-unsaturated carbonyl system is a substrate for ene-reductases, which catalyze the reduction of the carbon-carbon double bond. Conversely, the reverse reaction, the desaturation of a saturated carbonyl compound to an enone, is also a known enzymatic process, though less common. Flavin-dependent 'ene'-reductases have been explored for their potential in both reductive and oxidative transformations of α,β-unsaturated carbonyl compounds.

| Reaction Type | Enzyme Class | Potential Transformation of (Z)-3-methyl-4-oxobut-2-enoic acid or its derivatives |

| Ester Hydrolysis | Lipases, Esterases | Hydrolysis of an ester derivative to yield (Z)-3-methyl-4-oxobut-2-enoic acid |

| Oxidation-Reduction | Ene-reductases, Dehydrogenases | Reduction of the C=C double bond to yield 3-methyl-4-oxobutanoic acid |

The synthesis of complex natural products often involves highly selective enzymatic oxidation reactions. While there is no direct evidence for the involvement of (Z)-3-methyl-4-oxobut-2-enoic acid in known natural product biosynthetic pathways, the regioselective oxidation of similar structures is a well-established principle. For example, gold-catalyzed regioselective oxidation of propargylic carboxylates can produce α-carboxy-α,β-unsaturated ketones. beilstein-journals.orgnih.govresearchgate.net This chemical precedent suggests that enzymes could catalyze similar regioselective oxidations in a biological context to produce or modify molecules with the (Z)-3-methyl-4-oxobut-2-enoic acid scaffold.

Involvement in Metabolic Pathways

The direct participation of (Z)-3-methyl-4-oxobut-2-enoic acid in primary metabolic pathways has not been established. However, its structural features are reminiscent of intermediates in various metabolic routes. For instance, the citric acid cycle and fatty acid metabolism involve numerous oxo- and unsaturated carboxylic acids.

It is plausible that (Z)-3-methyl-4-oxobut-2-enoic acid could be a metabolite in specialized secondary metabolic pathways in certain organisms. For example, maleic anhydride and its derivatives, which are structurally related, are found in a variety of natural products. nih.govresearchgate.net These compounds can be biosynthesized through various pathways, including the oxidation of aromatic compounds or from polyketide precursors. The catalytic aerobic oxidation of furfural, a biomass-derived compound, can lead to maleic anhydride and furanone derivatives, highlighting a potential synthetic route from biological precursors. rsc.org

Given its reactivity, if formed metabolically, (Z)-3-methyl-4-oxobut-2-enoic acid would likely be a transient intermediate, rapidly undergoing further enzymatic conversion or reacting with cellular nucleophiles.

Role in Bacterial Degradation of Aromatic Compounds

There is no available scientific data to suggest that (Z)-3-methyl-4-oxobut-2-enoic acid plays a role in the bacterial degradation of aromatic compounds.

Formation as an Intermediate in Microbial Catabolism (e.g., Pyridine Degradation)

Current scientific literature does not support the formation of (Z)-3-methyl-4-oxobut-2-enoic acid as an intermediate in microbial catabolic pathways, including the degradation of pyridine.

Environmental Fates and Degradation Pathways of Z 3 Methyl 4 Oxobut 2 Enoic Acid

Oxidative Degradation Processes

In the environment, the degradation of organic molecules is often initiated by oxidative processes. For (Z)-3-methyl-4-oxobut-2-enoic acid, two significant pathways are its reaction with hydroxyl radicals in the atmosphere and its potential role in the ozonation of wastewater.

Formation via Atmospheric Oxidation by Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species and are considered the primary "detergent" of the troposphere, responsible for the initial oxidation of most volatile organic compounds (VOCs). hydrogenlink.com The reaction of •OH with unsaturated compounds like (Z)-3-methyl-4-oxobut-2-enoic acid can proceed via two main mechanisms: H-atom abstraction from the methyl group or addition to the carbon-carbon double bond. copernicus.org

For α,β-unsaturated ketones, the addition of the hydroxyl radical to the C=C double bond is generally the dominant pathway. copernicus.org The presence of the carbonyl group can influence the reactivity of the double bond. While the carbonyl group has a deactivating effect due to its electron-withdrawing nature, it can also form hydrogen-bonded intermediates with OH radicals, which may enhance reactivity compared to analogous alkenes. copernicus.org The oxidation of (Z)-3-methyl-4-oxobut-2-enoic acid by hydroxyl radicals would lead to the formation of various oxygenated products, contributing to the formation of secondary organic aerosols (SOA) and ozone in the atmosphere. The specific products would depend on the subsequent reactions of the resulting peroxy radicals (RO2) with nitrogen oxides (NOx) or other radical species. copernicus.org

Table 1: Reactivity of α,β-Unsaturated Ketones with OH Radicals

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 3-methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

This interactive table provides data on the reaction rates of similar compounds, illustrating the high reactivity of unsaturated ketones with hydroxyl radicals.

Role in Ozonation of Wastewater (Criegee Mechanism Products)

Ozonolysis is a powerful method for water and wastewater treatment, capable of cleaving unsaturated carbon-carbon bonds. wikipedia.orglibretexts.org When (Z)-3-methyl-4-oxobut-2-enoic acid is subjected to ozonation, the ozone molecule would add across the C=C double bond, forming a primary ozonide. This unstable intermediate rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. nih.govpsu.edursc.org

The fate of the Criegee intermediate is crucial as it can undergo various reactions. In an aqueous environment, it is expected to react with water to form a hydroxyhydroperoxide, which can further decompose into aldehydes, ketones, and hydrogen peroxide. acs.orgrsc.orgnih.gov The other fragment from the initial ozonolysis of (Z)-3-methyl-4-oxobut-2-enoic acid would be glyoxylic acid. The formation of these smaller, more oxidized, and often more biodegradable compounds is a key aspect of the ozonation process for water purification. wikipedia.orgmasterorganicchemistry.com

Microbial and Enzymatic Biotransformations in Environmental Systems

Microorganisms play a pivotal role in the biogeochemical cycling of organic matter. The structural features of (Z)-3-methyl-4-oxobut-2-enoic acid, including its methyl group and unsaturated bond, influence its susceptibility to microbial degradation.

Identification in Bacterial Degradation Pathways

While direct studies on the microbial degradation of (Z)-3-methyl-4-oxobut-2-enoic acid are limited, the degradation of structurally similar compounds by bacteria has been documented. For instance, the microbial degradation of methyl-substituted aliphatic acids and styrene (B11656) dimers has been shown to be dependent on the position of the methyl group and the specific bacterial strains involved. acs.orgnih.gov Bacteria such as Alcaligenes sp. and Pseudomonas sp. have been shown to degrade linear unsaturated dimers of styrene and methylstyrene. nih.gov The degradation of aliphatic hydrocarbons by various bacteria, including Thalassospira and Chromohalobacter, often involves initial oxidation to form alcohols, aldehydes, and then carboxylic acids, which can enter central metabolic pathways. nih.govresearchgate.net It is plausible that soil and water bacteria could utilize (Z)-3-methyl-4-oxobut-2-enoic acid as a carbon and energy source through similar oxidative pathways.

Enzymatic Transformation of Related Compounds

The enzymatic machinery of microorganisms is responsible for the biotransformation of organic compounds. The degradation of (Z)-3-methyl-4-oxobut-2-enoic acid would likely involve enzymes such as oxidoreductases and hydratases. For example, the double bond could be reduced by an enoate reductase, or hydrated by a hydratase, leading to a saturated and hydroxylated intermediate, respectively. The aldehyde group could be oxidized to a carboxylic acid by an aldehyde dehydrogenase. The resulting intermediates would then be further metabolized through pathways like beta-oxidation. The enzymatic transformation of galactose into glucose derivatives, for instance, highlights the capability of enzymes to modify small organic molecules. nih.gov While specific enzymes for the degradation of (Z)-3-methyl-4-oxobut-2-enoic acid have not been identified, the vast enzymatic diversity in microbial populations suggests that pathways for its breakdown exist in the environment.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of (Z)-3-methyl-4-oxobut-2-enoic acid is a primary area for future research. Current synthetic strategies for related butenoic acid derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts could focus on:

Green Chemistry Approaches: Investigating the use of renewable starting materials, greener solvents, and catalytic methods to minimize waste and environmental impact. This could involve exploring biocatalytic routes, such as enzymatic transformations, which offer high selectivity and mild reaction conditions.

Stereoselective Synthesis: Developing methods to control the stereochemistry of the double bond, ensuring the exclusive or preferential formation of the (Z)-isomer. This is crucial as the geometric isomerism can significantly influence the compound's reactivity and biological activity.

Advanced Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving (Z)-3-methyl-4-oxobut-2-enoic acid is fundamental to harnessing its synthetic utility. Future research should aim to:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic factors that govern its reactivity. This can provide valuable insights into the regio- and stereoselectivity of its transformations.

In-depth Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, to monitor reaction progress in real-time and identify transient intermediates. This experimental data is crucial for validating computational models and gaining a complete picture of the reaction mechanism.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Design and Synthesis of New Derivatized Analogues with Tunable Reactivity

The structural scaffold of (Z)-3-methyl-4-oxobut-2-enoic acid offers numerous opportunities for the creation of novel analogues with tailored properties. Future research in this area could involve:

Modification of Functional Groups: Systematically altering the carboxylic acid and aldehyde functionalities to explore the impact on the compound's electronic properties, reactivity, and potential biological interactions. This could include the synthesis of esters, amides, and other derivatives.

Introduction of Substituents: Introducing various substituents onto the carbon backbone to modulate the steric and electronic nature of the molecule. This could lead to the discovery of analogues with enhanced reactivity or specific biological targets.

Combinatorial Chemistry Approaches: Utilizing high-throughput synthesis and screening techniques to rapidly generate and evaluate libraries of derivatized analogues, accelerating the discovery of compounds with desired properties.

Continued Application in Diverse Fields of Chemical Synthesis

The unique combination of functional groups in (Z)-3-methyl-4-oxobut-2-enoic acid makes it a potentially valuable precursor in the synthesis of a wide range of organic molecules. Future applications could be explored in:

Heterocyclic Synthesis: Utilizing the compound as a key building block in the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals and agrochemicals. For instance, it could participate in cycloaddition reactions or condensation reactions with binucleophiles.

Natural Product Synthesis: Investigating its use as a starting material or key intermediate in the total synthesis of complex natural products that contain similar structural motifs.

Materials Science: Exploring the potential for incorporating this compound or its derivatives into polymers or other materials to impart specific functionalities, such as biodegradability or tailored surface properties.

Deeper Understanding of Biochemical Roles and Interactions at the Molecular Level

While the specific biochemical roles of (Z)-3-methyl-4-oxobut-2-enoic acid are not yet established, its structure suggests potential involvement in various biological processes. Future research should focus on:

Metabolic Profiling: Screening for the presence of (Z)-3-methyl-4-oxobut-2-enoic acid in biological systems to determine if it is a naturally occurring metabolite.

Enzyme Inhibition Assays: Investigating the potential of this compound and its derivatives to act as inhibitors of specific enzymes, which could have therapeutic implications. The presence of the α,β-unsaturated carbonyl moiety suggests it could be a Michael acceptor, a common feature in many enzyme inhibitors.

Molecular Docking Studies: Using computational methods to predict the binding interactions of (Z)-3-methyl-4-oxobut-2-enoic acid with the active sites of various proteins, providing a rational basis for its potential biological targets.

Q & A

Q. What are the established synthetic routes for (Z)-3-methyl-4-oxobut-2-enoic acid?

(Z)-3-methyl-4-oxobut-2-enoic acid can be synthesized via atmospheric photooxidation of isoprene, where hydroxyl radical (OH) addition to isoprene forms δ-hydroxy peroxy radicals, leading to the production of (Z)- and (E)-isomers of methyl-4-oxobut-2-enoic acid (MOBA) . Laboratory synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with maleic anhydride derivatives under controlled conditions (e.g., dichloromethane solvent, triethylamine catalyst) to form the enone backbone . Optimizing reaction parameters (temperature, solvent polarity, and base strength) is critical to achieving high stereochemical purity.

Q. How is the Z-configuration of the double bond confirmed experimentally?

The Z-configuration is confirmed using nuclear magnetic resonance (NMR) spectroscopy. Key diagnostic signals include coupling constants (J values) between the α,β-unsaturated protons (typically ~12–14 Hz for Z-isomers) and nuclear Overhauser effect (NOE) correlations to verify spatial proximity of substituents . X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of the enone moiety and substituents .

Q. What are the primary functional groups influencing reactivity in (Z)-3-methyl-4-oxobut-2-enoic acid?

The α,β-unsaturated carbonyl (enone) system acts as an electrophilic site, enabling Michael addition or Diels-Alder reactions . The carboxylic acid group participates in hydrogen bonding and salt formation, influencing solubility and biological interactions . Methoxy or methyl substituents on adjacent aromatic rings (in derivatives) modulate electronic effects, altering reactivity toward nucleophiles .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for quantifying (Z)-3-methyl-4-oxobut-2-enoic acid in environmental or biological matrices?

- Chemical Ionization Mass Spectrometry (CIMS): Enables real-time detection in atmospheric studies by monitoring cluster ions (e.g., m/z = 199 for MOBA) and their transfer products (m/z = 133) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 210–240 nm optimize separation of Z/E isomers. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak resolution .

- Isotopic Labeling: Stable isotopes (e.g., ¹³C-labeled analogs) aid in tracking metabolic pathways or degradation products in biological systems .

Q. How does computational modeling elucidate the reaction mechanisms of (Z)-3-methyl-4-oxobut-2-enoic acid?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the enone’s electronic structure, predicting regioselectivity in cycloaddition reactions. Molecular dynamics simulations assess solvent effects on conformational stability, particularly the steric hindrance between the methyl group and carboxylic acid moiety . QSAR (quantitative structure-activity relationship) studies correlate substituent effects (e.g., methoxy groups) with bioactivity in derivatives .

Q. What challenges arise in studying the stereochemical stability of (Z)-3-methyl-4-oxobut-2-enoic acid under varying pH and temperature?

- pH-Dependent Isomerization: The enone system undergoes base-catalyzed isomerization (Z → E) via keto-enol tautomerism. Buffered solutions (pH 4–6) minimize this effect .

- Thermal Degradation: Elevated temperatures (>80°C) accelerate decarboxylation, forming 3-methyl-2-butenal. Kinetic studies using differential scanning calorimetry (DSC) or Arrhenius plots are recommended to establish stability thresholds .

Q. How can bioactivity studies of (Z)-3-methyl-4-oxobut-2-enoic acid derivatives be designed to avoid false positives?

- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2 or AMPK activation) with purified proteins to minimize off-target effects .

- Metabolic Profiling: LC-MS/MS screens for metabolites in cell cultures to distinguish parent compound activity from degradation products .

- Control Experiments: Include enantiomerically pure (E)-isomers and structurally analogous inactive compounds to validate specificity .

Methodological Guidelines

- Stereochemical Analysis: Always combine NMR (¹H, ¹³C, and NOESY) with chiral HPLC or circular dichroism (CD) to confirm configuration .

- Data Contradictions: If bioactivity results conflict with computational predictions, re-evaluate force field parameters or validate assay conditions (e.g., redox potential, co-solvents) .

- Environmental Sampling: For atmospheric studies, calibrate CIMS instruments with synthetic standards to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.